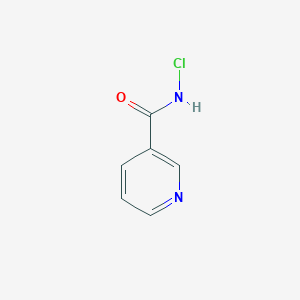

N-Chloropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Chloropyridine-3-carboxamide is a useful research compound. Its molecular formula is C6H5ClN2O and its molecular weight is 156.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Research

N-Chloropyridine-3-carboxamide has been investigated for its potential as a therapeutic agent. Studies have indicated that it can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in modulating nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are pivotal in cellular processes such as oxidative stress and inflammation .

Case Study: Inhibition of Enzymatic Activity

Research demonstrated that this compound effectively inhibits the enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, a target for treating human African trypanosomiasis (HAT). The compound exhibited low nanomolar activity, suggesting its potential as a lead compound for further drug development .

Agricultural Applications

In agriculture, derivatives of this compound have been explored for their efficacy against plant pathogens. For example, analogs have been synthesized and tested for their ability to protect crops from bacterial wilt caused by Ralstonia solanacearum. Structure-activity relationship (SAR) studies indicated that specific substitutions on the pyridine ring significantly enhance antibacterial activity .

Case Study: Protection Against Bacterial Wilt

A study identified several pyridine-3-carboxamide derivatives that effectively inhibited the growth of Ralstonia solanacearum, with some compounds demonstrating IC50 values as low as 3.41 µM. These findings suggest the potential for developing new agrochemicals based on this compound class .

Summary of Applications

| Field | Application | Key Findings |

|---|---|---|

| Pharmaceutical | Enzyme inhibition | Effective against NMT in T. brucei; potential lead for HAT treatment |

| Agricultural | Antimicrobial agents | Inhibitory effects on Ralstonia solanacearum; promising candidates for crop protection |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. This reaction is critical for synthesizing derivatives with modified biological activities:

The substitution mechanism proceeds via a two-step addition-elimination pathway, with the carboxamide group stabilizing the intermediate through resonance .

Metal Complexation

The compound acts as a bidentate ligand, coordinating metal ions through the pyridine nitrogen and amide oxygen:

| Metal Ion | Coordination Geometry | Application | Reference |

|---|---|---|---|

| Cu(II) | Square planar | Antifungal agent enhancement | |

| Zn(II) | Tetrahedral | Catalytic studies | |

| Fe(III) | Octahedral | Magnetic material research |

Crystallographic studies reveal a dihedral angle of 63.88° between the pyridine ring and carboxamide group, facilitating chelation . These complexes often exhibit improved stability and bioactivity compared to the parent compound.

Hydrolysis and Stability

While direct hydrolysis data for N-chloropyridine-3-carboxamide is limited, analogous compounds suggest:

-

Acidic hydrolysis : Converts the carboxamide to a carboxylic acid at elevated temperatures (>100°C).

-

Basic conditions : May degrade the pyridine ring rather than cleave the amide bond .

Stability studies indicate that the compound remains intact under physiological pH but degrades in strongly oxidizing environments .

Reduction Reactions

The carboxamide group can be reduced to a primary amine using LiAlH₄ or catalytic hydrogenation:

-

LiAlH₄ : Yields 3-chloropyridin-3-ylmethanamine, though competitive reduction of the pyridine ring may occur.

-

H₂/Pd-C : Selective reduction of the amide to amine without affecting the chlorine substituent .

These reductions are pivotal for synthesizing bioactive amines but require careful control to avoid side reactions.

Biological Activity Correlations

Structural modifications via these reactions directly impact biological efficacy:

Propiedades

Número CAS |

63458-55-9 |

|---|---|

Fórmula molecular |

C6H5ClN2O |

Peso molecular |

156.57 g/mol |

Nombre IUPAC |

N-chloropyridine-3-carboxamide |

InChI |

InChI=1S/C6H5ClN2O/c7-9-6(10)5-2-1-3-8-4-5/h1-4H,(H,9,10) |

Clave InChI |

GNBYWKZCMPYWDT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)NCl |

SMILES canónico |

C1=CC(=CN=C1)C(=O)NCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.